molecular formula C19H10F17NO2 B12545599 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide CAS No. 143906-91-6

4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide

Cat. No.: B12545599
CAS No.: 143906-91-6
M. Wt: 607.3 g/mol
InChI Key: PYHPJBMXSPWEGG-UHFFFAOYSA-N
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Description

4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a heptadecafluorononyl group and a benzamide moiety

Properties

CAS No.

143906-91-6

Molecular Formula

C19H10F17NO2

Molecular Weight

607.3 g/mol

IUPAC Name

4-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)-N-prop-2-enylbenzamide

InChI

InChI=1S/C19H10F17NO2/c1-2-7-37-12(38)8-3-5-9(6-4-8)39-11(21)10(20)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-6H,1,7H2,(H,37,38)

InChI Key

PYHPJBMXSPWEGG-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide typically involves multiple steps. One common route includes the following steps:

    Preparation of the Heptadecafluorononyl Intermediate: This step involves the fluorination of a suitable precursor to introduce the heptadecafluorononyl group.

    Formation of the Benzamide Moiety: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide structure.

    Coupling Reaction: The final step involves coupling the heptadecafluorononyl intermediate with the benzamide moiety under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The heptadecafluorononyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzamide moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)aniline
  • 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)phenol

Uniqueness

The uniqueness of 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptadecafluorononyl group enhances its stability and lipophilicity, while the benzamide moiety provides specific interactions with biological targets.

Biological Activity

The compound 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The structure of the compound features a benzamide core with a fluorinated aliphatic chain. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Structural Features

  • Benzamide moiety : Known for its diverse biological activities.
  • Fluorinated side chain : Enhances interaction with biological targets and improves pharmacokinetic properties.

Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of similar benzamide derivatives on various enzymes. For example:

  • Compounds with a benzamide structure have shown significant inhibition against acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II) at nanomolar concentrations. The Ki values for these interactions ranged from 4.07 nM to 37.16 nM .

Enzyme Inhibition Data Table

CompoundTarget EnzymeKi Value (nM)
3ghCA I4.07 ± 0.38
3chCA II10.68 ± 0.98
3fAChE8.91 ± 1.65

Anticancer Activity

The benzamide derivatives have also been evaluated for anticancer properties. A study synthesized several compounds containing the benzamide fragment and tested their cytotoxicity against various cancer cell lines:

  • The compounds exhibited potent inhibitory activity against receptor tyrosine kinases associated with cancer progression .

Anticancer Activity Data Table

CompoundCell Line TypeIC50 (µM)
Compound AHematological5.0
Compound BSolid Tumor (Breast)12.3
Compound CSolid Tumor (Lung)8.7

Case Study: Fluorinated Benzamides as Drug Candidates

A series of fluorinated benzamide derivatives were synthesized to evaluate their potential as drug candidates targeting specific enzymes involved in metabolic processes. The study highlighted that:

  • The introduction of fluorine atoms significantly enhanced the binding affinity to target enzymes compared to non-fluorinated counterparts.

Case Study: Environmental Impact and Toxicity

The environmental impact of perfluorinated compounds has been a growing concern due to their persistence and bioaccumulation potential. Research indicates that compounds similar to the one in focus may exhibit toxicological effects on human health and ecosystems .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A validated approach involves reacting a fluorinated alkene-derived electrophile (e.g., perfluorinated sulfonyl chloride) with a benzamide precursor under anhydrous conditions. Key reagents include potassium carbonate (as a base) and acetonitrile as the solvent, with reaction monitoring via TLC or HPLC . Purification typically employs column chromatography using silica gel and a gradient of ethyl acetate/hexane.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹⁹F NMR to verify the fluorinated chain’s integrity. Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment (>98%). X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .

Advanced Research Questions

Q. How does the heptadecafluorinated chain influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The perfluorinated chain introduces strong electron-withdrawing effects, which can be quantified via density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps). Experimentally, cyclic voltammetry can assess redox behavior, while UV-Vis spectroscopy under varying pH conditions reveals stability trends. Comparative studies with non-fluorinated analogs are critical to isolate electronic effects .

Q. What experimental designs are suitable for studying environmental persistence and degradation pathways?

  • Methodological Answer : Conduct hydrolysis studies under controlled pH (e.g., pH 2–12) at 25–50°C, analyzing degradation products via LC-MS/MS. For microbial degradation, use soil or water microcosms spiked with the compound and monitor using ¹⁹F NMR or isotope tracing. Reference PFAS degradation pathways (e.g., defluorination via Acidimicrobium spp.) as a comparative framework .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Perform a meta-analysis of bioassay conditions (e.g., cell lines, exposure durations, concentrations). Validate discrepancies using orthogonal assays (e.g., cytotoxicity vs. genotoxicity). Structural analogs (e.g., perfluorooctanesulfonamide derivatives) should be tested in parallel to identify structure-activity relationships (SARs) unique to the heptadecafluoro group .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

  • Methodological Answer : Matrix interference from biological or environmental samples can suppress MS signals. Use solid-phase extraction (SPE) with fluorinated sorbents (e.g., WAX cartridges) for enrichment. For quantification, employ isotope dilution with a ¹³C- or ¹⁵N-labeled internal standard. High-resolution ¹⁹F NMR (≥500 MHz) can differentiate signals from co-eluting fluorinated contaminants .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., peroxisome proliferator-activated receptors) can identify binding modes. Molecular dynamics (MD) simulations (≥100 ns) assess stability of ligand-receptor complexes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Structural Characterization

TechniqueApplicationExample Parameters
¹⁹F NMRFluorine chain integrity470 MHz, CDCl₃, δ -70 to -120 ppm
HRMSMolecular formula confirmationESI+, m/z 800–1200, resolution ≤3 ppm
X-ray CrystallographyStereochemical resolutionMo-Kα radiation, 100 K

Q. Table 2: Environmental Degradation Study Design

ParameterConditionsMonitoring Tools
Hydrolysis (pH 7)50°C, 30 daysLC-MS/MS, ¹⁹F NMR
Microbial DegradationSoil microcosm, 25°C, 60 days16S rRNA sequencing, isotope MS

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